molecular formula C9H9BrN4 B7499893 5-(2-Bromophenyl)-2-ethyltetrazole

5-(2-Bromophenyl)-2-ethyltetrazole

Cat. No. B7499893
M. Wt: 253.10 g/mol
InChI Key: HMOPOMJQOQODGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Bromophenyl)-2-ethyltetrazole is a chemical compound with the molecular formula C9H9BrN4. It is a tetrazole derivative that is widely used in scientific research for its unique properties. This chemical compound has gained significant attention in recent years due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-2-ethyltetrazole is not fully understood. However, it is believed to act as a potent inhibitor of the enzyme carbonic anhydrase IX. This enzyme is overexpressed in many types of cancer cells and is considered a potential target for cancer therapy.
Biochemical and Physiological Effects:
5-(2-Bromophenyl)-2-ethyltetrazole has been shown to have a wide range of biochemical and physiological effects. It has been found to exhibit potent anti-cancer activity and has been shown to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Bromophenyl)-2-ethyltetrazole in lab experiments include its potent anti-cancer activity, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and analgesic properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5-(2-Bromophenyl)-2-ethyltetrazole. One potential area of research is the development of new and improved methods for synthesizing this compound. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields of scientific research. Finally, there is a need for more extensive preclinical and clinical studies to evaluate the safety and efficacy of this compound for potential use in cancer therapy.

Synthesis Methods

The synthesis of 5-(2-Bromophenyl)-2-ethyltetrazole is typically carried out through the reaction of 2-bromoaniline with sodium azide and copper(I) iodide in the presence of acetonitrile. The reaction yields the desired product in good yield and purity.

Scientific Research Applications

5-(2-Bromophenyl)-2-ethyltetrazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

properties

IUPAC Name

5-(2-bromophenyl)-2-ethyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c1-2-14-12-9(11-13-14)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOPOMJQOQODGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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